1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone
Overview
Description
1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone is a chemical compound characterized by its unique structure, which includes a pyridinone ring substituted with a 3,4-dichlorobenzyl group and a phenyl group
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 6-phenyl-2(1H)-pyridinone.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyridinone rings, using reagents such as halogens (chlorine, bromine) or nitrating agents.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-6-phenyl-2(1H)-pyridinone can be compared with similar compounds, such as:
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole: This compound shares the 3,4-dichlorobenzyl group but differs in the core structure, leading to different chemical and biological properties.
1-(3,4-Dichlorobenzyl)piperazine: Another similar compound with a different core structure, used in various pharmaceutical applications.
Indole-3-acetic acid derivatives: These compounds contain similar substituents and are studied for their antibacterial and antifungal activities.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-phenylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-10-9-13(11-16(15)20)12-21-17(7-4-8-18(21)22)14-5-2-1-3-6-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZLTBZEHZHTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199633 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400076-09-7 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400076-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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